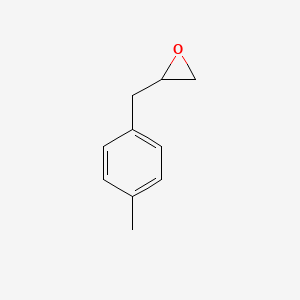

p-Methylphenylpropylene oxide

Description

Significance of Oxirane Structures in Modern Organic Synthesis

The oxirane ring is a cornerstone of modern organic synthesis due to its susceptibility to ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the stereospecific and regioselective introduction of functional groups, which is a critical aspect in the synthesis of complex molecules. numberanalytics.commdpi.com The ability to readily convert alkenes into epoxides, often through oxidation reactions, further enhances their utility. fiveable.menumberanalytics.com

Epoxides are not merely laboratory curiosities; they are integral to numerous industrial processes. fiveable.meontosight.ai They serve as key building blocks in the production of polymers, such as epoxy resins used in adhesives and coatings, and are found in the synthetic pathways of many pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The versatility of the oxirane moiety ensures its continued importance in both academic research and industrial applications. fiveable.meontosight.ai

Research Context of Substituted Propylene (B89431) Oxides

Propylene oxide and its derivatives are a significant subclass of epoxides. oup.comwikipedia.org Propylene oxide itself is a major industrial chemical, primarily used to produce polyether polyols for polyurethane manufacturing. wikipedia.org The introduction of substituents onto the propylene oxide framework, such as a p-methylphenyl group, creates a chiral center and allows for the exploration of stereoselective reactions. wikipedia.orggoogle.com

The study of substituted propylene oxides is driven by the desire to understand how different substituents influence the reactivity and selectivity of the epoxide ring-opening. umich.edu This knowledge is crucial for designing synthetic routes to complex target molecules with specific stereochemistry. Research in this area often involves investigating the effects of various catalysts and reaction conditions on the outcome of these transformations. mdpi.comtandfonline.com For instance, the regioselectivity of the ring-opening can be controlled by whether the reaction is performed under acidic or basic conditions. lumenlearning.com

Current and Future Trajectories in p-Methylphenylpropylene Oxide Research

Current research on this compound and related epoxides is focused on several key areas. The development of new, more efficient, and environmentally benign methods for their synthesis is an ongoing endeavor. numberanalytics.com This includes the use of biocatalysts and green oxidizing agents. numberanalytics.com

A significant area of investigation is the use of this compound as a building block in the asymmetric synthesis of more complex molecules. Its chiral nature makes it a valuable starting material for producing enantiomerically pure compounds, which is of particular interest in the pharmaceutical industry. mdpi.com

Future research is expected to further explore the applications of this compound in materials science and as a probe to study the mechanisms of enzymatic reactions. ontosight.ainumberanalytics.com The continued development of advanced analytical techniques will also play a crucial role in characterizing the products of its reactions and understanding the subtleties of its chemical behavior.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18458-01-0 evitachem.com |

| Molecular Formula | C10H12O molaid.comchemsrc.com |

| Molecular Weight | 148.20 g/mol chemsrc.com |

| Synonyms | 2-methyl-2-(p-tolyl)oxirane, p,α-dimethylstyrene oxide molaid.comchemsrc.com |

Structure

3D Structure

Properties

CAS No. |

18458-01-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methyl]oxirane |

InChI |

InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

OAVRAFVFWOJGJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CO2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of P Methylphenylpropylene Oxide

Fundamental Epoxide Ring-Opening Mechanistic Pathways

The opening of the epoxide ring can be initiated by acids, bases, or other nucleophiles, each following distinct mechanistic pathways.

In an acidic medium, the epoxide oxygen is first protonated, forming a more reactive species that is highly susceptible to nucleophilic attack. libretexts.org This activation lowers the energy barrier for ring-opening. For asymmetrically substituted epoxides like p-Methylphenylpropylene oxide, the regioselectivity of the subsequent nucleophilic attack is a key point of investigation. The mechanism often exhibits characteristics of both S_N1 and S_N2 reactions. nih.gov

The protonated epoxide exists in a state where the positive charge is delocalized, with a significant partial positive charge developing on the most substituted carbon atom—the benzylic carbon in this case. This is due to the stabilizing effect of the adjacent p-tolyl group through resonance. Consequently, the nucleophile preferentially attacks this more electrophilic benzylic carbon. nih.govacs.org

A study on the hydrolysis of para-substituted styrene (B11656) oxides in aqueous acid demonstrated that electron-donating substituents, such as the methyl group in this compound, accelerate the reaction. acs.org A Hammett correlation of the reaction rates gave a large negative ρ+ value (-4.2), indicating the development of substantial positive charge at the benzylic position in the transition state. acs.org The reaction yields a diol product, 1-(p-tolyl)ethane-1,2-diol. acs.org Further evidence for a carbocationic intermediate comes from trapping experiments where, in the presence of azide (B81097) ions, an azide-containing product is formed alongside the diol. acs.org Lewis acids, such as boron trifluoride (BF₃), can also catalyze the rearrangement of p-methylstyrene oxide to form p-methylphenylacetaldehyde, a reaction that proceeds via a similar electrophilic activation of the epoxide ring. core.ac.uk

Under basic or neutral conditions, the ring-opening of an epoxide occurs via a direct nucleophilic attack on one of the ring carbons, following a classic S_N2 mechanism. libretexts.org In this pathway, the nucleophile typically attacks the less sterically hindered carbon atom. libretexts.org However, for aryl-substituted epoxides, electronic effects can compete with and sometimes override steric considerations.

For this compound, the p-methyl group is electron-donating, which can influence the regioselectivity. Studies on the reaction of para-substituted styrene oxides with hydroxide (B78521) (OH⁻) and methoxide (B1231860) (CH₃O⁻) ions have shown that electron-donating groups favor nucleophilic attack at the benzylic (α) carbon. acs.org This is contrary to the simple steric hindrance model and highlights the electronic influence of the substituent on the reaction pathway. The reaction with a strong nucleophile like hydroxide ion proceeds with inversion of configuration at the attacked carbon center, consistent with an S_N2 mechanism. libretexts.org

Table 1: Effect of para-Substituents on the Regiochemistry of Nucleophilic Attack on Styrene Oxides

This table summarizes the percentage of nucleophilic attack at the benzylic (α) and non-benzylic (β) carbons for various para-substituted styrene oxides with methoxide ion in methanol (B129727).

| Para-Substituent | % Attack at α-carbon | % Attack at β-carbon |

| p-CH₃O | 90 | 10 |

| p-CH₃ | 83 | 17 |

| p-H | 77 | 23 |

| p-Cl | 67 | 33 |

| p-NO₂ | <5 | >95 |

Data sourced from studies on the solvolysis of styrene oxides. acs.org

A variety of nucleophiles can open the epoxide ring of this compound, and the outcomes provide deep mechanistic insights. The reaction with the biological nucleophile guanosine (B1672433) in a neutral aqueous solution is particularly complex. Research has shown that p-methylstyrene oxide reacts with guanosine at the N7, N², and O⁶ positions. acs.org

The ring-opening by the N7 position of guanosine shows little regioselectivity, with attack occurring at both the benzylic (α) and terminal (β) carbons in nearly equal measure. acs.org This reaction proceeds with almost complete inversion of stereochemistry, which is indicative of a classic S_N2 mechanism. acs.org In contrast, reactions at the exocyclic N² and O⁶ positions occur exclusively at the benzylic carbon. acs.org The stereochemistry of these reactions shows a mixture of inversion and retention of configuration, suggesting a mechanism with a more pronounced S_N1-like character, involving an intermediate with significant ionic properties. acs.org

The reaction with sodium azide (NaN₃) also demonstrates tunable regioselectivity. In an acetonitrile-water solvent system, the attack occurs at both carbons, but by changing the solvent to a biphasic system of t-butyl acetate-water with a surfactant, the selectivity for attack at the benzylic carbon can be significantly enhanced. researchgate.net

Table 2: Regioselectivity of Nucleophilic Attack on p-Methylstyrene Oxide

This table illustrates the ratio of products from attack at the benzylic (α) versus the terminal (β) carbon with different nucleophiles.

| Nucleophile | Conditions | α:β Attack Ratio | Reference |

| Guanosine (N7) | Neutral aq. | ~1:1 | acs.org |

| Guanosine (N²/O⁶) | Neutral aq. | >99:1 (α-only) | acs.org |

| Methoxide (CH₃O⁻) | Methanol | 83:17 | acs.org |

| Azide (N₃⁻) | CH₃CN/H₂O | ~1.7:1 | researchgate.net |

| Azide (N₃⁻) | t-BuOAc/H₂O/Tween80 | ~6.2:1 | researchgate.net |

Electrophilic activation is the key initial step in acid-catalyzed ring-opening reactions. It involves the coordination of a Lewis acid or the protonation by a Brønsted acid to the epoxide oxygen. This polarization of the C-O bonds makes the ring carbons more electrophilic and thus more vulnerable to nucleophilic attack. core.ac.uk

Metal-organic frameworks (MOFs) have been studied as catalysts for this purpose. For instance, a hafnium-based MOF, Hf-NU-1000, can catalyze the ring-opening of styrene oxide. google.com The proposed mechanism involves the activation of the epoxide through hydrogen bonding between the epoxide oxygen and the acidic protons on the hafnium cluster. google.com This activation facilitates the subsequent attack by a nucleophile, such as a hydride, at the benzylic carbon in an S_N2 fashion. google.com This demonstrates a sophisticated method of electrophilic activation using a solid-state catalyst.

Polymerization Mechanisms Involving Epoxides

The strained three-membered ring of epoxides makes them suitable monomers for ring-opening polymerization (ROP), a process that can be initiated by cationic, anionic, or coordination-insertion mechanisms to produce polyethers. diva-portal.org

This compound can undergo polymerization, leveraging the reactivity of its epoxide functional group. Cationic ROP is particularly relevant for this monomer. The mechanism is initiated by an electrophile that activates the epoxide, leading to a cationic intermediate that propagates by sequentially adding more monomer units.

Photopolymerization studies using rhenium carbonyl compounds as photoinitiators have demonstrated the polymerization of p-methylstyrene. actascientific.com In these systems, light irradiation generates a cationic species that initiates the polymerization. The reactivity of p-methylstyrene was found to be higher than that of styrene and cyclohexene (B86901) oxide but lower than that of cyclohexene diepoxide under the studied conditions. actascientific.com This method allows for the formation of poly(p-methylstyrene) through a cationic ROP mechanism. actascientific.com The process can exhibit characteristics of a living polymerization, where the propagating chains remain active, allowing for controlled polymer growth. actascientific.com

Coordination polymerization using catalysts like double metal cyanide (DMC) complexes is a highly efficient method for the ROP of other epoxides like propylene (B89431) oxide, yielding high molecular weight polymers with low unsaturation. researchgate.net While specific studies on this compound with DMC catalysts are less common, the general principles of coordination-insertion ROP would apply, involving the coordination of the epoxide monomer to a metal center before ring-opening and insertion into the growing polymer chain.

Table 3: Photopolymerization of Various Monomers by Re₂(CO)₁₀

This table shows the percent conversion for the photopolymerization of different monomers, highlighting the relative reactivity of p-methylstyrene.

| Monomer | Time (mins) | % Conversion |

| Cyclohexene diepoxide | 5 | 100 |

| p-Methylstyrene | 30 | 100 |

| Styrene | 60 | 100 |

| N-Vinylcarbazole | 120 | 100 |

| Cyclohexene oxide | 120 | 85 |

Data sourced from a study on photopolymerization by metal carbonyls. actascientific.com

Ring-Opening Copolymerization (ROCOP) of Epoxides

Ring-opening copolymerization (ROCOP) involves the polymerization of an epoxide with another comonomer, allowing for the synthesis of a wide range of functional polymers such as polycarbonates and polyesters. mdpi.commdpi.com

The copolymerization of epoxides with carbon dioxide (CO₂) is a chemically significant route to produce aliphatic polycarbonates, offering a method to utilize CO₂ as a chemical feedstock. nih.govmdpi.com The reaction requires a catalyst, with complexes based on metals like zinc, cobalt, and chromium being particularly effective. nih.govmdpi.com

The catalytic cycle generally involves the alternating insertion of the epoxide and CO₂ into the metal-alkoxide bond of the catalyst. nsf.gov A key challenge in this process is suppressing the formation of the cyclic carbonate byproduct, which arises from a "back-biting" reaction where the growing chain end attacks its own carbonate linkage. mdpi.com The choice of catalyst is critical for ensuring high selectivity for the polymer over the cyclic byproduct. nih.gov A comparative study of styrene oxide and propylene oxide copolymerization with CO₂ highlighted that the epoxide's structure significantly impacts reactivity and the potential for stereocontrol. rsc.org For this compound, the electronic and steric properties of the p-methylphenyl group would likewise influence the reaction kinetics and polymer properties.

Table 2: Catalyst Systems for Epoxide/CO₂ Copolymerization

| Catalyst System | Epoxide Example | Key Findings/Conditions | Reference |

|---|---|---|---|

| (Salen)Co(III) Complexes + PPNY | Styrene Oxide (SO) | Achieved highly regioregular ring-opening with 96% retention of configuration at the methine carbon. Ring-opening at the methine Cα–O bond was noted. | rsc.org |

| Zinc β-diiminate (BDI) Complexes | Cyclohexene Oxide (CHO) | Highly active catalysts, often existing as loosely associated dimers under polymerization conditions (50°C, 7 bar CO₂). | nih.gov |

| Dinuclear Cr(III) Salen Complex + PPNCl | Cyclohexene Oxide (CHO) | Used in terpolymerization; can selectively polymerize monomers in sequence. | mdpi.com |

| Binary Schiff Base Cobalt System | 1,2-Butylene Oxide (BO) | Successfully used for copolymerization with CO₂ and terpolymerization with other epoxides like propylene oxide (PO) and CHO to create materials with tunable glass transition temperatures (Tg). | mdpi.com |

| Zinc Glutarate (heterogeneous) | Propylene Oxide (PO) | An early industrial catalyst system for producing poly(propylene carbonate). | mdpi.com |

The ring-opening copolymerization of epoxides with cyclic anhydrides provides a direct and efficient route to synthesize aliphatic polyesters with a perfectly alternating structure. mdpi.commdpi.com This method offers significant advantages over traditional polycondensation, as it can proceed under milder conditions and provides better control over the polymer's microstructure. mdpi.commdpi.com

The reaction is typically catalyzed by metal complexes, such as those containing aluminum, chromium, or zinc, often in the presence of a nucleophilic co-catalyst. nih.govmdpi.commdpi.com The mechanism involves the alternating attack of a metal alkoxide (from epoxide ring-opening) on the anhydride (B1165640) and the subsequent attack of the resulting metal carboxylate on a new epoxide monomer. mdpi.com By selecting different epoxides and anhydrides, the properties of the resulting polyesters, such as the glass transition temperature (Tg), can be systematically tuned over a wide range. nsf.gov For instance, copolymerizing propylene oxide with various tricyclic anhydrides has yielded polyesters with Tg values ranging from 66°C to 108°C. nsf.gov

Table 3: ROCOP of Epoxides with Cyclic Anhydrides for Polyester Synthesis

| Epoxide | Cyclic Anhydride | Catalyst/Co-catalyst | Resulting Polymer Tg (°C) | Reference |

|---|---|---|---|---|

| Propylene Oxide (PO) | Terpene-based Anhydride | (Salen)AlCl / DMAP | Up to 109 | nih.gov |

| Propylene Oxide (PO) | Tricyclic Anhydride (Exo,exo) | (Salen)CrCl / PPNCl | 108 | nsf.gov |

| Cyclohexene Oxide (CHO) | Tricyclic Anhydride (Exo,exo) | (Salen)CrCl / PPNCl | 184 | nsf.gov |

| Cyclohexene Oxide (CHO) | Phthalic Anhydride (PA) | (Salen)Cr(III) / DMAP | 121 | mdpi.com |

| Propylene Oxide (PO) | Phthalic Anhydride (PA) | Zinc Glutarate (ZnGA) | Not Specified | mdpi.com |

| Epoxidized Methyl Oleate (MOO) | Phthalic Anhydride (PA) | (Salen)AlCl / DMAP | -1 | nih.gov |

Compound Index

Catalytic Systems for ROCOP (e.g., Lewis acids, nucleophilic cocatalysts, multifunctional and heterometallic catalysts)

The ring-opening copolymerization (ROCOP) of epoxides like this compound with anhydrides or carbon dioxide is a powerful method for synthesizing polyesters and polycarbonates. escholarship.orgescholarship.org The efficiency and selectivity of this process are highly dependent on the catalytic system employed. escholarship.orgescholarship.org

Lewis Acids: Lewis acids play a crucial role in activating the epoxide for ring-opening. escholarship.orgresearchgate.net By coordinating to the oxygen atom of the epoxide ring, the Lewis acid increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Common Lewis acidic metals used in ROCOP catalysts include aluminum, zinc, cobalt, and magnesium. escholarship.orgresearchgate.netnih.gov For instance, organoborane and aluminum Lewis acids have been explored for the catalytic ring-opening polymerization of propylene oxide. researchgate.net The Lewis acidity of the catalyst significantly influences the polymerization activity. researchgate.net

Nucleophilic Cocatalysts: Binary catalyst systems, which are commonly used in ROCOP, consist of a Lewis acid and a nucleophilic cocatalyst. escholarship.orgescholarship.org The cocatalyst, often an onium salt (like bis(triphenylphosphine)iminium chloride, [PPN]Cl) or a nucleophilic base (like 4-dimethylaminopyridine, DMAP), initiates the polymerization and facilitates the ring-opening of the epoxide. escholarship.orgnih.gov However, a major drawback of these binary systems is their reduced efficiency at low catalyst loadings. escholarship.org

Multifunctional and Heterometallic Catalysts: To overcome the limitations of binary systems, multifunctional catalysts have been developed. escholarship.orgescholarship.org These catalysts feature a Lewis acid and a cocatalyst that are covalently tethered, leading to increased activity and selectivity. escholarship.orgescholarship.org This design avoids the dilution effects seen in binary systems and can enhance intramolecular catalysis. escholarship.org

Heterometallic catalysts, containing two different metal centers, have also shown great promise in ROCOP. nih.govnih.gov For example, heterodinuclear Zn(II)/Mg(II) and Co(II)/Mg(II) complexes have demonstrated higher catalytic activities than their homodinuclear counterparts for the ROCOP of epoxides and CO2. nih.gov This enhanced activity is attributed to a synergistic effect between the two different metal centers, where one metal may activate the epoxide while the other facilitates the chain propagation. nih.gov Research has shown that in some heterodinuclear systems, one metal center can reduce the transition state enthalpy while the other reduces the transition state entropy. nih.gov

The table below summarizes various catalytic systems used in the ROCOP of epoxides.

| Catalyst Type | Components | Role of Components | Advantages | Disadvantages |

| Binary Systems | Lewis Acid (e.g., Al, Zn complexes) + Nucleophilic Cocatalyst (e.g., [PPN]Cl, DMAP) | Lewis acid activates epoxide; Cocatalyst initiates polymerization. | Well-studied and versatile. | Low activity at low loadings, prone to side reactions. escholarship.org |

| Multifunctional Catalysts | Covalently linked Lewis acid and cocatalyst. | Both functions are present in a single molecule. | Increased activity and selectivity, avoids dilution effects. escholarship.orgescholarship.org | Can be more complex to synthesize. |

| Heterometallic Catalysts | Two different metal centers (e.g., Zn(II)/Mg(II), Co(III)/K(I)). | Synergistic effects between metals enhance catalysis. nih.gov | High catalytic activity and selectivity. nih.govnih.gov | Mechanistic understanding is still developing. |

Mechanistic Elucidation of Catalytic ROCOP

The mechanism of ROCOP catalyzed by Lewis acid systems generally involves several key steps. escholarship.org The Lewis acid activates the epoxide by coordination, making it more susceptible to nucleophilic attack by the growing polymer chain end (an alkoxide or carbonate). This ring-opening step is often the rate-limiting step in the polymerization process. escholarship.org

In the case of CO2 copolymerization, the insertion of CO2 into the metal-alkoxide bond of the propagating chain forms a metal-carbonate species. nih.gov This is a reversible step and can be promoted by the presence of a cocatalyst like DMAP. nih.gov The resulting carbonate then attacks another activated epoxide monomer, continuing the polymer chain growth.

Mechanistic studies often employ kinetic analysis, in-situ spectroscopy, and computational modeling to understand the roles of the different components of the catalytic system. For example, kinetic studies on the copolymerization of cyclohexene oxide with CO2 or phthalic anhydride have revealed first-order dependence on both the catalyst and epoxide concentrations, and zero-order dependence on the anhydride or CO2 concentration under certain conditions. nih.gov

The regioselectivity of the epoxide ring-opening is a critical aspect of the mechanism. Attack at the less sterically hindered methylene (B1212753) carbon is generally favored, but the catalyst and reaction conditions can influence the outcome. Studies on propylene oxide have shown that ring-opening can occur at both the methine and methylene carbons. nih.gov

Isomerization Reactions of Substituted Epoxides

Substituted epoxides like this compound can undergo isomerization reactions to form carbonyl compounds. google.com This process can be catalyzed by various reagents, including Lewis acids and metal complexes. google.comgoogle.com For example, the isomerization of 2-phenylpropylene oxide can yield 2-phenylpropionaldehyde. google.com The reaction conditions, such as temperature and the nature of the catalyst and solvent, can significantly influence the reaction's efficiency and selectivity. google.com Temperatures for such isomerizations can range from room temperature to 200°C. google.com

Catalytic systems based on nickel have been shown to be effective for alkene isomerization, which can be a competing or desired reaction pathway depending on the substrate and catalyst design. semanticscholar.org

Theoretical and Computational Elucidation of Reaction Pathways

Theoretical and computational methods are invaluable tools for understanding the intricate details of reaction mechanisms involving epoxides. These methods allow for the investigation of transient species like intermediates and transition states that are often difficult to observe experimentally. youtube.comscirp.org

Quantum chemical calculations can provide detailed information about the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. youtube.comscirp.orgunl.edu For the isomerization of propylene oxide to acetone (B3395972) and propanal, computational studies have been used to map out the potential energy surface, identifying the structures and relative energies of the transition states for each pathway. researchgate.net These calculations can help to explain the observed product distributions.

Density Functional Theory (DFT) has become a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jpmdpi.com DFT calculations are employed to investigate various aspects of epoxide reactions, including:

Reaction pathways: Mapping the potential energy surface to identify the most favorable reaction mechanism. rsc.org

Catalyst-substrate interactions: Understanding how a catalyst binds to and activates the epoxide.

Regio- and stereoselectivity: Explaining the preference for certain products based on the energies of different transition states.

For example, DFT studies have been used to investigate the mechanism of the ring-opening copolymerization of propylene oxide and CO2, providing insights into the role of the catalyst and the factors controlling selectivity. researchgate.net DFT calculations have also been used to explore the photolysis mechanisms of propylene oxide, suggesting that the reaction can proceed through diradical pathways. nih.gov It is important to choose the appropriate functional and basis set in DFT calculations to ensure the accuracy of the results. sumitomo-chem.co.jp

Kinetic modeling and simulation provide a way to connect the elementary steps of a proposed reaction mechanism to the macroscopic observable of reaction rates. youtube.comcolorado.edu By inputting the rate constants for each elementary step (which can be estimated from computational calculations or experimental data), a kinetic model can predict the concentration of reactants, intermediates, and products over time. youtube.com

Advanced Characterization and Analytical Methodologies for P Methylphenylpropylene Oxide Research

Spectroscopic Techniques for Elucidating Chemical Structure and Purity

Spectroscopic methods are indispensable for probing the molecular structure of p-Methylphenylpropylene oxide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural and stereochemical assignments.

This compound exists as two diastereomers: cis and trans. NMR is particularly adept at distinguishing between these isomers. The spatial relationship between the protons on the oxirane ring results in different coupling constants (J-values). In the trans isomer, the vicinal protons on the epoxide ring typically exhibit a smaller coupling constant (around 2-4 Hz), while the cis isomer shows a larger coupling constant (around 4-6 Hz).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of an AA'BB' system.

Oxirane Protons: The protons directly attached to the epoxide ring are diastereotopic and will appear as distinct signals, typically in the range of δ 2.5-3.5 ppm. Their splitting patterns and coupling constants are crucial for assigning the cis or trans configuration.

Methyl Protons: The spectrum will show two singlets (or doublets depending on the specific proton environment) for the two methyl groups: one attached to the aromatic ring (tolyl methyl, ~δ 2.3 ppm) and one on the epoxide ring (~δ 1.4-1.6 ppm).

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Aromatic Carbons: Four signals are expected for the p-substituted aromatic ring, with the ipso-carbon attached to the epoxide being the most deshielded.

Oxirane Carbons: Two distinct signals corresponding to the two carbons of the epoxide ring will be present in the δ 50-65 ppm region.

Methyl Carbons: Signals for the tolyl methyl group (~δ 21 ppm) and the epoxide methyl group (~δ 17 ppm) will also be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to alkyl) | ~7.15 (d) | ~129.5 |

| Aromatic CH (meta to alkyl) | ~7.25 (d) | ~126.0 |

| Aromatic C (ipso, to epoxide) | - | ~135.0 |

| Aromatic C (ipso, to methyl) | - | ~138.0 |

| Oxirane CH (benzylic) | ~3.5 (d) | ~62.0 |

| Oxirane CH (methyl-bearing) | ~3.0 (dq) | ~58.0 |

| Aromatic CH₃ | ~2.35 (s) | ~21.2 |

| Oxirane CH₃ | ~1.5 (d) | ~17.5 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

Epoxide (Oxirane) Ring: The presence of the three-membered ether ring is confirmed by several characteristic vibrations. An absorption band around 1250 cm⁻¹ is due to the symmetric ring stretching ("ring breathing"), while an intense band for the asymmetric C-O-C stretch appears between 950-810 cm⁻¹. youtube.com A C-H stretching vibration for the hydrogens on the epoxide ring may also be observed around 3050-3000 cm⁻¹. pdx.edu

Aromatic Ring: The p-substituted phenyl group gives rise to several distinct peaks. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). pdx.edu Carbon-carbon stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. A strong absorption band in the 840-810 cm⁻¹ range is highly indicative of 1,4-disubstitution (para-substitution) on a benzene ring.

Alkyl Groups: The C-H bonds of the methyl groups will show stretching vibrations in the 2975-2850 cm⁻¹ region. pdx.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Epoxide C-H | Stretch | 3050 - 3000 |

| Alkyl C-H | Stretch | 2975 - 2850 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| Epoxide C-O-C | Asymmetric Stretch | 950 - 810 |

| p-Disubstituted Benzene | C-H Out-of-Plane Bend | 840 - 810 |

Chromatographic Separations for Isomeric and Purity Analysis

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and resolving its stereoisomers. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase.

For this compound, a capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) is typically effective. The cis and trans isomers often have slightly different boiling points and polarities, enabling their separation and quantification. A Flame Ionization Detector (FID) provides high sensitivity for quantitative analysis of purity, while coupling GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the components.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC. Given the aromatic nature of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable analytical method. hw.ac.uknp-mrd.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. hw.ac.uk Separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. The aromatic ring provides a strong chromophore, making UV detection, typically around 254 nm or 270 nm, an effective and sensitive means of analysis. This method can be used to monitor reaction progress, determine product purity, and in some cases, separate the cis and trans isomers with high resolution. academie-sciences.fr

Table 3: Typical HPLC Method Parameters for Aromatic Epoxide Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 30 °C |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₂O), the expected molecular weight is approximately 148.19 g/mol .

When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint that helps to confirm the structure.

Molecular Ion Peak (M⁺˙): A peak at m/z = 148 would correspond to the intact molecular ion.

Alpha-Cleavage: A common fragmentation pathway for ethers and epoxides is cleavage of a bond adjacent (alpha) to the oxygen atom. Loss of the methyl group (•CH₃) from the epoxide ring would result in a stable oxonium ion at m/z = 133.

Benzylic Cleavage: Cleavage of the bond between the two epoxide carbons can lead to the formation of a p-methylphenylcarbonyl-like fragment or other resonance-stabilized ions.

Formation of Tropylium (B1234903) Ion: A characteristic fragmentation for tolyl compounds is the rearrangement to a tropylium or methyl-tropylium ion, which would give a prominent peak at m/z = 91 (C₇H₇⁺).

Other Fragments: Loss of CO (m/z = 120) or the entire epoxide side chain can also occur, leading to fragments corresponding to the aromatic portion of the molecule.

Analysis of the relative abundances of these fragment ions allows for confident identification of this compound and differentiation from its isomers.

Advanced Methodologies for Characterizing Polymer Architectures and Properties (e.g., Small-Angle X-ray Scattering (SAXS), Magnetic Resonance Imaging (MRI) for related polymers)

Advanced analytical techniques are crucial for establishing structure-property relationships in polymeric materials. For polymers related to this compound, SAXS provides nanoscale structural details, while MRI can be employed to visualize and understand the macroscopic properties and interactions of polymer-based systems, particularly in biomedical contexts.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. malvernpanalytical.com It measures the elastic scattering of X-rays at very small angles (typically 0.1 to 5 degrees) from a sample. malvernpanalytical.com The resulting scattering pattern provides information about the size, shape, and arrangement of structural features in the range of 1 to 100 nanometers. malvernpanalytical.com For polymer science, SAXS is invaluable for characterizing features such as:

The radius of gyration (Rg) of polymer chains. thaiscience.info

The thickness and arrangement of crystalline lamellae in semi-crystalline polymers. thaiscience.info

The size and shape of nanoparticles or domains within a polymer matrix. malvernpanalytical.com

Structural anisotropy and orientation in materials like polymer fibers. uniroma1.it

The technique can be applied to various sample types, including solids, powders, gels, and liquid dispersions, with minimal sample preparation required. malvernpanalytical.com In a typical SAXS experiment, a narrow, intense beam of X-rays is passed through the sample, and the scattered X-rays are detected. malvernpanalytical.com The analysis of the scattering intensity as a function of the scattering angle reveals information about the electron density fluctuations within the material. psu.edu

For instance, in the study of semi-crystalline polymers like polypropylene (B1209903), which is structurally related to poly(this compound), SAXS can be used to monitor structural changes in real-time. An in-situ SAXS measurement on polypropylene at an elevated temperature revealed a linear increase in the radius of gyration over time, indicating that the polymer chains were continuously expanding. thaiscience.info

Below is a data table illustrating the change in the radius of gyration for a polypropylene melt over time, as might be determined by SAXS. thaiscience.info

Table 1: In-Situ SAXS Measurement of Polypropylene Melt at 200°C

| Time (minutes) | Radius of Gyration (Rg) (nm) |

|---|---|

| 0 | 7.5 |

| 5 | 7.8 |

| 10 | 8.1 |

| 15 | 8.4 |

| 20 | 8.7 |

| 25 | 9.0 |

| 30 | 9.2 |

| 35 | 9.3 |

This table is representative of data that can be obtained through SAXS analysis, showing the expansion of polymer chains during isothermal treatment. thaiscience.info

Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique renowned for its application in clinical diagnostics, but it also serves as a powerful tool in materials science for characterizing polymers. nih.gov While SAXS provides nanoscale structural data, MRI offers macroscopic and mesoscopic information about a material's structure, dynamics, and chemical environment. Functional polymers are increasingly investigated for their potential as MRI contrast agents, which can enhance image contrast and provide tailored properties for various biomedical applications. uq.edu.au

The utility of polymers in MRI is often associated with their role as matrices or coatings for contrast agents, such as superparamagnetic iron oxide nanoparticles (SPIONs). ucl.ac.uk The polymer coating not only provides colloidal stability but also influences the interaction of the nanoparticles with the surrounding biological environment, which in turn affects the MRI signal. nih.govucl.ac.uk For example, polymers containing poly(propylene oxide) chains have been used to stabilize iron-oxide cores, creating effective MRI contrast agents. nih.gov

Key research findings in the application of MRI for related polymers include:

Enhanced Relaxivity: Clustering magnetic nanocrystals within a polymer matrix can enhance the r2 and r2* relaxivity, leading to improved contrast in MRI images. nih.gov

Tunable Properties: The use of precision-engineered polymers with controlled molecular weights allows for the fine-tuning of the relaxometric response of nanocomposites, optimizing their performance as MRI contrast agents. ucl.ac.uk

Theranostic Agents: Polymeric systems can be designed to not only act as MRI contrast agents for diagnosis but also to carry and deliver therapeutic drugs, creating "theranostic" agents. nih.govuq.edu.au

MRI-Visible Devices: Macromolecular contrast agents can be grafted onto polymer backbones, such as poly(methyl methacrylate) derivatives, and coated onto medical devices to make them visible under MRI. rsc.org

The table below summarizes the properties of different poly(2-acrylamido-2-methylpropane sodium sulfonate) (P(AMPS)) polymers used as templating stabilizers for iron oxide nanoparticles and the resulting characteristics of the nanocomposites for MRI applications. ucl.ac.uk

Table 2: Characterization of P(AMPS)-Stabilized Iron Oxide Nanoparticles for MRI

| Sample | Polymer Mn,SEC (g mol-1) | [Fe]:[P(AMPS)] Molar Ratio | Hydrodynamic Diameter (nm) | r2 Relaxivity (mM-1s-1) |

|---|---|---|---|---|

| A | 8,100 | 6,250:1 | 110 | 350.1 |

| B | 8,100 | 12,500:1 | 125 | 434.2 |

| C | 8,100 | 25,000:1 | 140 | 389.5 |

| D | 17,600 | 6,250:1 | 115 | 365.8 |

| E | 41,300 | 6,250:1 | 120 | 398.7 |

This table illustrates how varying the polymer molecular weight and the iron-to-polymer ratio can tune the properties of nanoparticles, such as hydrodynamic diameter and r2 relaxivity, which are critical for their performance as MRI contrast agents. ucl.ac.uk

Applications and Advanced Materials Derived from P Methylphenylpropylene Oxide

p-Methylphenylpropylene Oxide as a Precursor and Chemical Building Block

As a functionalized epoxide, this compound serves as a versatile building block in organic chemistry. The epoxide moiety is a potent electrophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with a wide array of nucleophiles.

The primary role of epoxides like this compound in the synthesis of complex molecules is to introduce a 1,2-difunctionalized moiety. The ring-opening of the epoxide by a strong nucleophile proceeds via an SN2-type mechanism. youtube.comkhanacademy.org This reaction is highly regioselective, with the nucleophile attacking the least sterically hindered carbon atom of the epoxide ring. youtube.com This process simultaneously forms a new bond and generates a hydroxyl group on the adjacent carbon, providing a handle for further chemical transformations. The presence of the p-methylphenyl group introduces specific steric and electronic properties, influencing the reactivity of the epoxide and imparting lipophilic and aromatic characteristics to the resulting molecule. This transformation is fundamental in building molecular complexity, for instance, in the synthesis of specialized alcohols and ethers that can serve as intermediates for pharmaceuticals or specialty chemicals.

While this compound is derived from petrochemical feedstocks, it can be integrated into synthetic pathways that utilize renewable resources to produce hybrid polymers. bohrium.com This strategy combines the desirable properties conferred by the aromatic group (such as thermal stability) with the sustainability of bio-based components.

A prominent approach is the copolymerization of aromatic epoxides with monomers derived from biomass. bohrium.commdpi.com For example, this compound can be copolymerized with bio-derived cyclic anhydrides obtained from terpenes or other plant sources. nsf.govbohrium.comresearchgate.net This yields partially renewable polyesters whose properties can be tuned by the choice of the comonomers. nsf.gov Similarly, it can be incorporated into polymer chains with other bio-based epoxides derived from natural sources like limonene (B3431351) or fatty acids, creating novel copolymers with tailored functionalities and a reduced carbon footprint compared to fully petroleum-based materials. mdpi.comd-nb.info The copolymerization of bio-based monomers from sources like camelina oil and itaconic acid represents another avenue for creating sustainable polymers where a monomer like this compound could be incorporated to modify final properties. upce.cz

In advanced organic synthesis, the epoxide ring is a key functional group for stereocontrolled transformations. The ring-opening reaction with a nucleophile results in an anti-addition product, establishing a defined stereochemical relationship between the newly introduced nucleophile and the resulting hydroxyl group. youtube.com This predictable stereochemical outcome is highly valuable. Organometallic reagents, for example, can open the epoxide ring to form new carbon-carbon bonds, leading to the synthesis of complex alcohols with specific structural arrangements. youtube.com The resulting 1,2-hydroxy-substituted structure is a common motif in natural products and other biologically active molecules, making this compound a useful precursor for accessing these advanced targets.

Polymeric Materials from Ring-Opening Processes

The high ring strain of the epoxide group in this compound provides the thermodynamic driving force for ring-opening polymerization (ROP), enabling the synthesis of high-molecular-weight polymers. acs.org The specific polymerization method and the choice of comonomers allow for the creation of a diverse range of polymeric materials, including polyethers, polycarbonates, and polyesters.

The homopolymerization of substituted epoxides like propylene (B89431) oxide yields polyethers, which are commercially significant materials. researchgate.net While conventional anionic polymerization of propylene oxide is often plagued by chain transfer reactions that limit molecular weight, significant advances have been made in developing catalytic systems for controlled polymerization. acs.orgumons.ac.be These methods are applicable to substituted epoxides like this compound and allow for the synthesis of polyethers with well-defined architectures, predictable molecular weights, and low dispersity. umons.ac.benih.gov

Catalytic systems based on double metal-cyanide complexes or combinations of organocatalysts (e.g., phosphazene superbases) with Lewis acids have shown high efficiency. semanticscholar.orgrsc.org These controlled polymerization techniques minimize side reactions, enabling the creation of complex polymer structures such as block copolymers, where a block of poly(this compound) could be combined with other polyethers to generate materials with unique phase behavior and properties. umons.ac.be

Table 1: Selected Catalyst Systems for Controlled Ring-Opening Polymerization (ROP) of Propylene Oxide

| Catalyst System | Initiator/Co-catalyst | Key Features |

|---|---|---|

| Potassium Acetate (KOAc) | 18-crown-6 ether (18C6) | Allows for controlled oxyanionic ROP with predictable molar masses up to 20 kg/mol and low dispersity (<1.1). umons.ac.benih.gov |

| N-heterocyclic olefins (NHOs) | Mg(HMDS)₂ | Enables the preparation of high-molar mass poly(propylene oxide). rsc.org |

| Triethyl borane (B79455) (Et₃B) | Phosphazene superbases or DMAP | Acts as a monomer-activating co-catalyst for rapid and controlled polymerization. rsc.org |

Beyond homopolymerization, this compound is a key monomer for ring-opening copolymerization (ROCOP) with cyclic comonomers to produce polycarbonates and polyesters. frontiersin.orgwhiterose.ac.uk These materials are of great interest for their potential biodegradability and wide range of tunable properties. frontiersin.orgmdpi.com

Polycarbonates are synthesized by the alternating copolymerization of epoxides with carbon dioxide (CO₂), a greenhouse gas. nih.govnih.gov This process typically requires a catalyst, such as zinc or aluminum-based complexes, to facilitate the incorporation of CO₂ into the polymer chain. nih.govpreprints.org The resulting poly(p-methylphenylpropylene carbonate) would feature carbonate linkages in the backbone and possess distinct thermal and mechanical properties influenced by the rigid aromatic side group.

Polyesters are produced through the alternating ROCOP of epoxides and cyclic anhydrides. whiterose.ac.ukrsc.org This method is exceptionally versatile for creating polyesters with tailored properties. whiterose.ac.uk The copolymerization of propylene oxide with biorenewable, terpene-based cyclic anhydrides using salen complexes has been shown to produce amorphous polyesters with very high glass transition temperatures (Tg) up to 109 °C. nsf.govbohrium.comresearchgate.net By selecting different epoxides and anhydrides, the polymer properties can be systematically tuned over a wide range. nsf.gov The inclusion of the p-methylphenyl group from the epoxide is expected to further enhance the thermal stability and raise the Tg of the resulting polyester.

Table 2: Polyester Synthesis via Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides

| Epoxide | Anhydride (B1165640) | Catalyst System | Resulting Polymer Mₙ (kDa) | Resulting Polymer T₉ (°C) |

|---|---|---|---|---|

| Propylene Oxide | Terpene-based tricyclic anhydride | (salen)AlCl | 32.2 | 108 nsf.gov |

| Propylene Oxide | Diels-Alder adduct of α-terpinene and maleic anhydride | (salen)CrCl | 55.0 | 109 nsf.govresearchgate.net |

| Cyclohexene (B86901) Oxide | Renewable tricyclic anhydride | (salen)CrCl / PPNCl | ~10-15 | 124-184 nsf.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propylene Oxide |

| Poly(this compound) |

| Poly(propylene oxide) |

| Poly(p-methylphenylpropylene carbonate) |

| Poly(propylene carbonate) |

| Carbon Dioxide |

| Itaconic Acid |

| Limonene Oxide |

| Cyclohexene Oxide |

| Maleic Anhydride |

| Phthalic Anhydride |

| Potassium Acetate |

| 18-crown-6 ether |

| Triethyl borane |

| N-heterocyclic olefins |

| 4-dimethylaminopyridine (DMAP) |

Tailoring Polymer Architecture for Specific Functionalities

The functional properties of a polymer are intrinsically linked to its architecture. By precisely controlling the arrangement of monomer units, it is possible to design materials with tailored mechanical, thermal, and chemical properties.

Synthesis of Telechelic Polymers and Macromonomers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. rsc.org These end groups serve as handles for subsequent chemical reactions, making telechelics invaluable building blocks for more complex structures like multiblock copolymers. rsc.orgrsc.org The synthesis of telechelic polymers often involves living polymerization techniques, such as anionic polymerization, where the reactive chain ends can be terminated with specific functionalizing agents. rsc.org

Macromonomers are polymer chains that have a polymerizable group at one end. This reactive group allows the entire polymer chain to act as a large monomer in subsequent polymerization reactions, a method often referred to as the "grafting through" approach. researchgate.net This technique is particularly useful for creating densely branched or comb-like polymers. Anionic polymerization and ring-opening metathesis polymerization (ROMP) are common methods for synthesizing well-defined macromonomers. nih.govnih.gov

Construction of Block Copolymers

Block copolymers consist of two or more distinct polymer chains (blocks) that are covalently linked. harth-research-group.org The differing chemical nature of these blocks can lead to microphase separation, where the blocks self-assemble into ordered nanostructures (e.g., lamellar, cylindrical, or spherical domains). This self-assembly is the basis for many applications of block copolymers in nanotechnology and advanced materials. cmu.edu

Sequential living polymerization is a primary method for synthesizing block copolymers with controlled block lengths and low polydispersity. cmu.edu In this process, a first monomer is polymerized to create a living polymer chain, and then a second monomer is added to grow the next block from the reactive end of the first chain.

Design of Comb-like and Crosslinked Polymer Networks

Comb-like polymers feature a linear polymer backbone with multiple polymeric side chains grafted onto it. rsc.org This architecture can be achieved by the polymerization of macromonomers ("grafting through"), attaching pre-formed side chains to a polymer backbone ("grafting to"), or growing side chains from initiation sites along a backbone ("grafting from"). researchgate.net The properties of comb-like polymers are influenced by the length and density of the side chains. researchgate.net

Crosslinked polymer networks are materials in which polymer chains are interconnected by covalent bonds, forming a three-dimensional structure. google.com These networks are typically insoluble and swell in the presence of a good solvent. The degree of crosslinking determines the material's mechanical properties, such as its stiffness and elasticity, as well as its swelling behavior. nih.gov Crosslinking can be induced during polymerization by including a multifunctional monomer or after polymerization through reactions of functional groups on the polymer chains, often initiated by heat or UV radiation. nih.govmdpi.com

Influence of Polymer Architecture on Material Science Applications

The architecture of a polymer has a profound impact on its macroscopic properties and, consequently, its applications.

Block Copolymers: The ability to self-assemble into ordered nanodomains makes them suitable for applications such as thermoplastic elastomers, templates for nanopatterning, and drug delivery vehicles. harth-research-group.orgcmu.edu

Comb-like Polymers: The dense grafting of side chains can significantly alter the solution and bulk properties of a polymer, leading to uses as viscosity modifiers, dispersants, and in creating superhydrophobic surfaces.

Crosslinked Networks: Their robust, insoluble nature makes them ideal for use in hydrogels for biomedical applications, coatings, adhesives, and as high-performance thermoset plastics. nih.govchemrxiv.org The mechanical strength and thermal stability of materials can be significantly enhanced by creating a crosslinked network structure. researchgate.net

The specific properties of any polymer derived from this compound would depend on the interplay between the inherent characteristics of the poly(this compound) chain and the overarching architecture into which it is arranged.

Emerging Applications in Advanced Chemical Research

While specific emerging applications for polymers derived from this compound are not yet detailed in the literature, polymers with tailored architectures are at the forefront of materials science research. Advanced applications often leverage the unique properties imparted by specific structural designs:

Stimuli-Responsive Materials: Polymers that change their properties in response to external stimuli (e.g., temperature, pH, light) can be designed using block or graft copolymers where one component is responsive.

Advanced Membranes: Block copolymers are used to create isoporous membranes for highly selective filtration and separation processes.

High-Performance Composites: The interface between different phases in a composite material can be modified and strengthened using block and graft copolymers as compatibilizers. researchgate.net

Biomimetic Materials: Complex polymer architectures are being explored to mimic the intricate structures and functions of biological macromolecules. rsc.org

Future research into this compound could explore its potential to create polymers for these advanced applications, leveraging the specific chemical and physical properties imparted by the methylphenyl side group.

Sustainable Chemistry and Environmental Considerations in P Methylphenylpropylene Oxide Research

Principles of Green Chemistry in Synthesis and Application

The application of green chemistry principles to the synthesis of p-Methylphenylpropylene oxide is fundamental to developing environmentally benign processes. These principles provide a framework for minimizing the environmental impact of chemical production.

Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant acid waste, or chlorohydrin routes that produce chlorinated by-products and inorganic salt waste. In contrast, greener approaches focus on the use of cleaner oxidants and catalytic systems. The ideal synthesis of this compound would utilize a benign solvent (or be solvent-free), operate at ambient temperature and pressure, and use a non-toxic, recyclable catalyst.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. The use of oxidants like hydrogen peroxide (H₂O₂) is advantageous in this regard, as its only by-product is water. Similarly, molecular oxygen (O₂) is an ideal oxidant, producing water as the sole theoretical by-product, though challenges with selectivity can arise.

Another key principle is the use of safer chemicals . This involves selecting reagents and designing synthetic pathways that minimize toxicity and environmental harm. For instance, replacing hazardous organic solvents with water or solvent-free conditions significantly reduces the environmental footprint of the process. Research into biocatalytic methods, using enzymes like peroxygenases, offers a promising avenue for the synthesis of epoxides under mild, aqueous conditions, thereby avoiding harsh reagents and reaction conditions.

The following table summarizes the application of key green chemistry principles to the synthesis of epoxides, with a focus on alternatives to traditional, less environmentally friendly methods.

| Green Chemistry Principle | Application in Epoxide Synthesis | Example with Styrene (B11656) Oxide (as an analog) |

| Prevention | Designing syntheses to prevent waste generation from the outset. | Utilizing catalytic routes with high selectivity to minimize by-product formation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Using H₂O₂ or O₂ as oxidants, where the only by-product is water. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Avoiding the use of stoichiometric peracids and the chlorohydrin process to eliminate acidic and chlorinated waste. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents. | Conducting reactions in water or under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Employing highly active catalysts that enable lower reaction temperatures. |

| Use of Renewable Feedstocks | Utilizing raw materials that are derived from renewable resources. | Exploring bio-based routes to the precursor alkene (e.g., from bio-derived styrene). |

| Catalysis | Using catalytic reagents in small amounts that can be recycled, rather than stoichiometric reagents. | Employing heterogeneous or biocatalysts that can be easily separated and reused. |

Catalysis for Enhanced Sustainability and Efficiency

Catalysis is a cornerstone of green chemistry and plays a pivotal role in the sustainable synthesis of epoxides like this compound. The development of efficient and selective catalysts can significantly reduce the environmental impact of chemical processes by enabling milder reaction conditions, improving atom economy, and minimizing waste.

Heterogeneous catalysts offer significant advantages in terms of sustainability as they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. For the epoxidation of styrene, various solid catalysts, including transition metal oxides and supported metal nanoparticles, have been investigated. These catalysts can activate greener oxidants like hydrogen peroxide and molecular oxygen, providing a more sustainable alternative to traditional methods.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a particularly promising green approach. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and can be derived from renewable resources. For instance, vanadium chloroperoxidase has been explored for the chemoenzymatic production of styrene oxide, offering an environmentally friendly alternative to chemical synthesis researchgate.net.

The table below presents a comparison of different catalytic systems for alkene epoxidation, highlighting their relevance to the sustainable synthesis of aromatic epoxides.

| Catalyst Type | Oxidant | Advantages | Challenges |

| Homogeneous Transition Metal Complexes | H₂O₂, O₂, Organic Hydroperoxides | High activity and selectivity. | Difficult to separate from the product, potential for metal contamination. |

| Heterogeneous Catalysts (e.g., supported metals, metal oxides) | H₂O₂, O₂ | Easy separation and recyclability, reduced waste. | Can have lower activity than homogeneous counterparts, potential for leaching. |

| Biocatalysts (e.g., enzymes like peroxygenases) | H₂O₂ | High selectivity, mild reaction conditions, renewable. | Enzyme stability and cost can be limiting factors. |

| Photocatalysts | H₂O | Utilizes light energy, uses water as an oxygen source. | Can have low turnover frequencies and requires specialized reactor design. |

Waste Minimization and By-product Utilization Strategies

A key aspect of sustainable chemical production is the minimization of waste and the valorization of any by-products. Traditional epoxide synthesis routes are often plagued by the generation of substantial waste streams. The chlorohydrin process, for example, produces significant quantities of chlorinated organic waste and inorganic salt solutions.

The adoption of greener catalytic methods directly contributes to waste minimization by improving selectivity and reducing the need for stoichiometric reagents. For the oxidation of styrene, the primary by-product is often benzaldehyde, which itself is a valuable chemical used in the flavor and fragrance industry. Therefore, reaction conditions can be optimized to co-produce both styrene oxide and benzaldehyde, turning a potential waste stream into a valuable product stream.

Further strategies for waste minimization include:

Process Intensification: Utilizing technologies like flow reactors can improve reaction efficiency, reduce solvent usage, and minimize waste generation compared to batch processes.

Catalyst Recovery and Reuse: As discussed previously, the use of heterogeneous or immobilized catalysts allows for their recovery and reuse, preventing their disposal as waste.

The concept of a circular economy is also highly relevant, where waste from one process becomes a feedstock for another. For example, research into the chemical recycling of polystyrene can produce styrene monomer, which can then be used as a feedstock for the synthesis of this compound, closing the loop on plastic waste dlr.de.

Life Cycle Assessment in the Context of Epoxide Production

The key stages to consider in an LCA of this compound would include:

Raw Material Acquisition: This includes the extraction and processing of the starting materials, such as the precursor alkene (e.g., 4-methylstyrene) and the oxidant. The environmental impact of this stage is highly dependent on the source of the raw materials (fossil-based vs. bio-based).

Manufacturing: This stage encompasses the energy consumption, solvent use, catalyst production, and waste generation associated with the epoxidation process itself. The choice of synthetic route and catalyst system will have a significant impact on the environmental performance of this stage.

Use and Application: The environmental impact during the use phase depends on the final application of the this compound. For example, if it is used as a reactive diluent in a long-lasting epoxy resin, the use phase impact may be minimal.

End-of-Life: This stage considers the disposal, recycling, or degradation of the final product containing the epoxide. Designing for recyclability or biodegradability is a key aspect of sustainable product design.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methodologies for p-Methylphenylpropylene oxide to ensure high yield and purity in academic research?

- Methodological Answer :

- Synthesis : Use epoxidation of p-methylstyrene derivatives under controlled conditions. Anhydrous environments (e.g., N₂/Ar atmosphere) and catalysts like m-chloroperbenzoic acid (mCPBA) are critical to minimize side reactions. Optimize reaction temperature (e.g., 0–5°C) to prevent thermal decomposition .

- Purification : Employ fractional distillation under reduced pressure (e.g., 10–15 mmHg) or column chromatography with silica gel and non-polar solvents (hexane:ethyl acetate). Monitor purity via GC-MS or HPLC (>98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm epoxy ring integrity and methyl-phenyl substitution patterns. Compare chemical shifts with analogous compounds (e.g., 2-Phenylpropylene oxide, δ 3.2–3.8 ppm for epoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 150.1 for [M+H]⁺) and fragmentation patterns .

- FT-IR Spectroscopy : Identify epoxy ring vibrations (∼1250 cm⁻¹, C-O-C stretch) and aromatic C-H stretches (∼3000 cm⁻¹) .

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic ring-opening reactions?

- Methodological Answer :

- Experimental Design :

Substrate Selection : Test diverse nucleophiles (e.g., amines, thiols) under varying pH (acidic vs. basic conditions).

Kinetic Studies : Use in-situ NMR or UV-Vis spectroscopy to track reaction progress and calculate rate constants (k).

Control Experiments : Compare reactivity with non-methylated analogs (e.g., phenylpropylene oxide) to isolate steric/electronic effects of the methyl group .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported degradation rates of this compound under thermal or photolytic conditions?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., TGA for thermal stability, accelerated UV aging tests for photolysis) .

- Controlled Variable Isolation : Systematically test degradation under inert vs. oxidative atmospheres to identify dominant mechanisms (e.g., radical vs. hydrolytic pathways) .

- Example Table :

| Condition | Degradation Rate (%) | Key Observations | Reference |

|---|---|---|---|

| UV Exposure (72h) | 22.5 ± 3.1 | Increased carbonyl IR bands | |

| Thermal (120°C, 24h) | 15.8 ± 2.4 | Epoxy ring cleavage via GC-MS |

Q. How can computational modeling be applied to predict this compound’s interaction with biological or polymeric matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model epoxy ring flexibility and steric hindrance from the methyl group in polymer blends (e.g., polyethylene oxide) using software like GROMACS .

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict regioselectivity in nucleophilic attacks .

Q. What advanced techniques are suitable for studying the compound’s enantioselective synthesis or chiral byproduct formation?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases to resolve enantiomers .

- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration assignments from X-ray crystallography .

Data Conflict Resolution Framework

Q. How should researchers address discrepancies in toxicity or stability data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.